molecular formula C24H29N5O2 B2579841 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide CAS No. 2034245-50-4

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide

Cat. No.: B2579841
CAS No.: 2034245-50-4
M. Wt: 419.529
InChI Key: WMPPQZQHKFBJQX-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups, linked to a phenyl ring. The propanamide bridge connects this moiety to a 6-morpholinopyridine group. While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogs suggest its relevance in drug discovery, particularly in kinase inhibition or GPCR modulation .

Properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-18-15-19(2)29(27-18)22-7-3-20(4-8-22)6-10-24(30)26-17-21-5-9-23(25-16-21)28-11-13-31-14-12-28/h3-5,7-9,15-16H,6,10-14,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPQZQHKFBJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: Compound 27 incorporates a sulfonamide group, enhancing solubility, while the target compound’s morpholino group may improve pharmacokinetics .
  • Synthetic Efficiency : The lower yield of Compound 41 (35%) vs. Compound 27 (76%) highlights challenges in introducing trifluoromethyl groups or imidazole rings .
  • Analytical Methods : IR and NMR are standard for confirming amide bonds and aromatic protons in such analogs .

Electronic and Computational Insights

For example:

  • Exact Exchange Effects : Becke’s work demonstrates that inclusion of exact exchange improves thermochemical accuracy, which could refine predictions of the target compound’s reactivity .
  • Correlation Energy : Lee-Yang-Parr functionals aid in modeling electron density, relevant for understanding binding interactions in pyrazole derivatives .

Research Findings and Implications

  • Substituent Impact: The morpholino group in the target compound likely enhances water solubility compared to Compound 27’s chlorophenyl group, which may increase lipophilicity .
  • Synthetic Challenges: Low yields in analogs like Compound 41 suggest that steric hindrance from trifluoromethyl or morpholino groups could complicate synthesis .
  • Biological Potential: Pyrazole and pyridine motifs in these compounds are associated with kinase inhibition (e.g., JAK or EGFR targets), though specific data for the target compound remain speculative .

Notes

  • Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Future Directions : Computational studies using DFT and crystallography (e.g., SHELX ) could elucidate the target compound’s conformation and intermolecular interactions.
  • Diversity of Sources : References span synthetic chemistry, computational modeling, and analytical techniques, ensuring a multidisciplinary perspective .

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